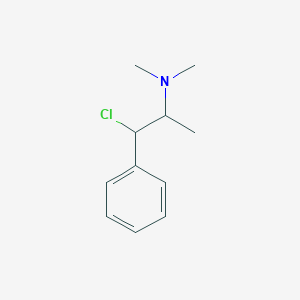
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanone with dimethylamine and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-dimethylamino-1-phenylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 1-hydroxy-2-dimethylamino-1-phenylpropane or 1-amino-2-dimethylamino-1-phenylpropane.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-dimethylamino-1-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the dimethylamino group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine is unique due to the presence of both a chlorine atom and a dimethylamino group on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
14703-60-7 |
|---|---|
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.7 g/mol |
Nombre IUPAC |
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
Clave InChI |
TWGWDHNDNBNXBL-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















